1-(4-((三甲基硅基)乙炔基)苯基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine derivatives are an important class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They serve as key building blocks in the synthesis of various pharmaceutical and bioactive molecules. The structural versatility and reactivity of piperidine rings make them valuable in the design of new chemical entities with desired biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization, substitution, and functionalization processes. For instance, the synthesis of specific piperidine derivatives has been achieved through radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, demonstrating a novel approach to 2,4-disubstituted piperidines. This method highlights the utility of radical intermediates in constructing complex piperidine frameworks with high diastereoselectivity (Gandon et al., 2006).

Molecular Structure Analysis

Piperidine derivatives exhibit a range of molecular geometries and conformations, significantly influenced by their substitution patterns. X-ray crystallography studies reveal that these compounds can adopt various conformations, including chair and half-chair, depending on the nature of the substituents and the intramolecular interactions present. The crystal and molecular structure analysis of specific piperidine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformational preferences and stabilizing interactions within these molecules (Aridoss et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including substitution, addition, and cyclization reactions. Their reactivity is influenced by the electronic and steric properties of substituents attached to the piperidine ring. For example, substitution reactions of 2-phenylsulphonyl-piperidines with carbon nucleophiles have been employed in the synthesis of natural product alkaloids, demonstrating the synthetic utility of piperidine derivatives in complex molecule construction (Brown et al., 1991).

科学研究应用

分析化学

- 一项研究开发了一种使用气相色谱化学电离质谱法定量检测体液中苯环环己酮的方法。这种方法具有高灵敏度和特异性,可以确定体液中极低浓度的苯环己酮 (Lin et al., 1975)。

药物化学

- 对1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究发现,在对位用臃肿的基团替代苯酰胺会显著增加抗乙酰胆碱酯酶(抗AChE)活性,表明在药物中具有潜在应用 (Sugimoto et al., 1990)。

- 另一项研究合成了哌啶-4-羧酸乙酯-附加的1,3,4-噁二唑杂合物,并将其评估为抗癌药物。这项研究突显了哌啶衍生物在开发新的抗癌疗法中的作用 (Rehman et al., 2018)。

材料科学

- 一项研究提出了一种从1-吡咯烯三聚体和叔丁基氧化磷酸酯制备2-吡咯啉磷酸及其同系物的新方法,展示了哌啶衍生物在材料科学中的多功能性 (Jiao et al., 1994)。

作用机制

Target of Action

Compounds with a piperidine ring, like this one, are often found in pharmaceuticals and exhibit a wide range of biological activities .

Mode of Action

Without specific studies on “1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine”, it’s difficult to say how it interacts with its targets. The piperidine ring is a key structural feature in many bioactive compounds and can interact with biological targets through various non-covalent interactions .

Biochemical Pathways

Piperidine derivatives can affect a variety of pathways depending on their specific substitutions and targets .

Pharmacokinetics

Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and the presence of the piperidine ring could influence its absorption, distribution, metabolism, and excretion .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine” might be. The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would require further study .

属性

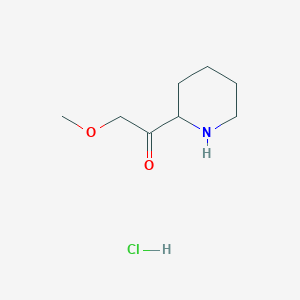

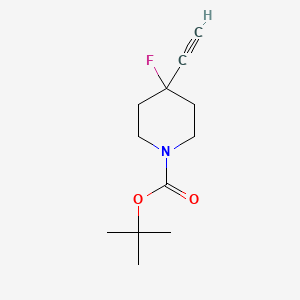

IUPAC Name |

trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIOEPQJLLAUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)